(2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone

Asymmetric synthesis Aldol reaction Chiral auxiliary

Researchers requiring reproducible stereochemical outcomes in asymmetric C-C bond formation face variability when the wrong auxiliary configuration is sourced. (2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone (CAS 118995-17-8) eliminates this risk by providing a rigid, sterically defined Evans oxazolidinone scaffold that enforces predictable facial selectivity in enolate alkylations and aldol additions. - (2S,4R) configuration reliably delivers syn-aldol products with documented >99% diastereomeric excess. - 2-Phenyl substitution provides distinct steric/electronic control vs. benzyl analogs, enhancing diastereoselectivity. - Supplier-verified optical purity ≥97.0% supports GMP intermediate production with batch-specific Certificates of Analysis.

Molecular Formula C17H15NO3
Molecular Weight 281.3 g/mol
CAS No. 118995-17-8
Cat. No. B023709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone
CAS118995-17-8
Synonyms(2S-trans)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone
Molecular FormulaC17H15NO3
Molecular Weight281.3 g/mol
Structural Identifiers
SMILESCC1C(=O)OC(N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C17H15NO3/c1-12-17(20)21-16(14-10-6-3-7-11-14)18(12)15(19)13-8-4-2-5-9-13/h2-12,16H,1H3/t12-,16+/m1/s1
InChIKeyXWBOGYZALFWLOF-WBMJQRKESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone (CAS 118995-17-8): Chiral Oxazolidinone Auxiliary for Asymmetric Synthesis


(2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone (CAS 118995-17-8) is a chiral oxazolidinone derivative belonging to the Evans auxiliary family, widely employed as a chiral auxiliary in asymmetric synthesis . The compound features a defined (2S,4R) stereochemistry with benzoyl substitution at N3, methyl at C4, and phenyl at C2, providing a rigid, sterically defined scaffold that directs facial selectivity in enolate alkylations, aldol additions, and conjugate additions . This auxiliary is commercially available from multiple suppliers at purities ranging from 95% to >99%, with documented applications in pharmaceutical intermediate synthesis and natural product construction .

Why Generic Substitution of (2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone (CAS 118995-17-8) with In-Class Analogs Risks Stereochemical Failure


Within the Evans oxazolidinone auxiliary class, stereochemical configuration and substitution pattern are not interchangeable; they are the primary determinants of reaction stereoselectivity. The (2S,4R) configuration directs enolate attack to a specific prochiral face, yielding the syn-aldol product with predictable stereochemistry, whereas the enantiomeric (2R,4S) auxiliary (CAS 113806-28-3) produces the antipodal product series . Furthermore, the 2-phenyl substituent in this compound provides distinct steric and electronic influences compared to the more common 4-benzyl-2-oxazolidinone auxiliaries derived from phenylalanine, potentially altering both diastereoselectivity ratios and the conditions required for auxiliary cleavage [1]. Substituting with a structurally similar but stereochemically distinct auxiliary fundamentally changes the stereochemical outcome of the target synthetic sequence, making procurement based on precise stereochemical specification essential .

Quantitative Differentiation of (2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone (CAS 118995-17-8): Head-to-Head Performance Evidence


Syn-Selective Aldol Reaction: >99% Diastereomeric Excess with 2-Phenyl Oxazolidinone Auxiliary

In the Evans aldol reaction, oxazolidinone auxiliaries with a 2-phenyl substituent effect syn-selective aldol additions with diastereomeric excesses exceeding 99%. The (2S,4R)-configured 2-phenyl oxazolidinone (this compound) directs formation of the Z-enolate and subsequent aldol addition to yield the syn-aldol product with >99% de [1]. This level of stereocontrol surpasses that achievable with 4-substituted oxazolidinones lacking the 2-phenyl group, where diastereoselectivity is typically lower or requires more stringent reaction conditions [2].

Asymmetric synthesis Aldol reaction Chiral auxiliary Diastereoselectivity

C4-Phenyl vs. C4-Benzyl Substitution: Enhanced Steric Control in Conjugate Additions

Oxazolidinone auxiliaries bearing a phenyl group at the C4 position (as in the (2S,4R)-3-benzoyl-4-methyl-2-phenyl derivative) induce substantially higher levels of stereoselectivity compared to those with a benzyl or methyl group at C4 in asymmetric conjugate addition reactions [1]. Specifically, 4-phenyl-2-oxazolidinone auxiliaries demonstrate superior diastereocontrol in the conjugate addition of pentenyl organometallic reagents relative to 4-benzyl analogs [2]. The 2-phenyl substitution in the target compound provides additional conformational rigidity that further restricts the accessible transition states.

Asymmetric synthesis Conjugate addition Chiral auxiliary Steric control

Stereochemical Configuration Dependence: (2S,4R) vs. (2R,4S) Enantiomer Dictates Absolute Product Configuration

The (2S,4R) stereoisomer (CAS 118995-17-8) and its enantiomeric (2R,4S) counterpart (CAS 113806-28-3) are not functionally interchangeable; they direct stereochemical induction to opposite absolute configurations . In asymmetric alkylation reactions using Evans auxiliaries, the (2S,4R) configuration directs electrophilic attack to the Re face of the enolate, while the (2R,4S) auxiliary directs attack to the Si face, yielding enantiomeric products upon auxiliary cleavage [1]. The (2S,4R) auxiliary is commercially available at purities of 95-100% with verified optical purity (≥97% ee) from multiple suppliers .

Chiral auxiliary Stereochemistry Enantioselective synthesis Diastereomer

Supplier Purity and Optical Purity Specifications: Verified Batch Data

Commercial availability of (2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone includes suppliers offering verified purity specifications. Shaoyuan (Accela) provides this compound with batch chemical purity of 100.0% (214nm detection) and 99.4% (214nm detection), alongside optical purity ≥97.0% . AKSci supplies the compound at 95% minimum purity . The (2R,4S) enantiomer (CAS 113806-28-3) is available from Santa Cruz Biotechnology at 500 mg for $380.00, with the (2S,4R) isomer generally offered through inquiry-based pricing .

Chemical procurement Purity specification Optical purity Chiral reagent

Physical Properties for Process Development: LogP 2.71 and PSA 46.61

The target compound has calculated physicochemical parameters including LogP of 2.7108 and Polar Surface Area (PSA) of 46.61 Ų [1]. These values provide a quantitative basis for predicting chromatographic behavior and solubility in process development. The (2R,4S) enantiomer (CAS 113806-28-3) has documented solubility in dichloromethane, ethyl acetate, and methanol, appearing as a white solid , with similar solubility expected for the (2S,4R) isomer based on identical molecular structure.

Physicochemical properties Process chemistry Solubility Chromatography

Procurement-Driven Application Scenarios for (2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone (CAS 118995-17-8)


Asymmetric Synthesis of Pharmaceutical Intermediates Requiring >99% Diastereoselectivity in Aldol Steps

This auxiliary is indicated for multi-step pharmaceutical syntheses where high stereochemical fidelity in carbon-carbon bond formation is critical. The documented >99% diastereomeric excess achievable in Evans aldol reactions with 2-phenyl oxazolidinone auxiliaries [1] supports its use in constructing chiral β-hydroxy carbonyl motifs found in statins, polyketide antibiotics, and other bioactive molecules. The predictable syn-selectivity and reliable auxiliary cleavage under mild conditions (LiOH/H₂O₂ or LiOOH) make this compound suitable for GMP intermediate production where stereochemical reproducibility is mandatory .

Construction of Chiral α-Substituted Carboxylic Acids via Asymmetric Alkylation

The (2S,4R)-3-benzoyl-4-methyl-2-phenyl-5-oxazolidinone auxiliary is well-suited for asymmetric enolate alkylation to prepare enantiomerically enriched α-substituted carboxylic acids and their derivatives [1]. The rigid stereochemical scaffold, enforced by the 2-phenyl and 4-methyl substitution pattern, restricts enolate conformation and directs electrophilic attack to a single prochiral face. This application is particularly relevant for synthesizing non-proteinogenic amino acids, α-alkyl-β-hydroxy acids, and other chiral building blocks used in peptide mimetics and natural product synthesis .

Stereoselective Conjugate Addition for Endothelin Antagonist Intermediates

Patent literature demonstrates the utility of 4-phenyl-substituted oxazolidinone auxiliaries in asymmetric conjugate additions for constructing key intermediates of endothelin antagonists [1]. The enhanced stereocontrol observed with 4-phenyl-containing auxiliaries compared to 4-benzyl analogs makes this specific compound a rational procurement choice for medicinal chemistry programs targeting cardiovascular therapeutics or other bioactive molecules requiring defined stereochemistry at quaternary or tertiary carbon centers.

Academic and Industrial Process Development Requiring Verified Optical Purity Specifications

For laboratories and CROs requiring chiral auxiliaries with documented optical purity for reproducible asymmetric synthesis, this compound offers supplier-verified specifications. Available with optical purity ≥97.0% and chemical purity up to 100.0% (214nm) [1], it meets the quality standards necessary for both academic research publications and industrial process validation. The availability of batch-specific certificates of analysis supports regulatory documentation requirements in pharmaceutical development settings .

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